M-Twist is primarily derived from studies involving various organisms, including mice and humans. The protein's sequences have been characterized through evolutionary alignments that reveal conserved regions critical for its function, particularly in nuclear localization and interaction with other proteins.
M-Twist belongs to the class of transcription factors known as basic helix-loop-helix proteins. This classification is based on its structural features, which include a basic region that binds DNA and a helix-loop-helix domain that facilitates dimerization with other transcription factors.
The synthesis of M-Twist protein can be achieved through several methods, including recombinant DNA technology. In this process, the gene encoding M-Twist is cloned into expression vectors, which are then introduced into host cells (such as bacteria or mammalian cells) for protein production.
M-Twist exhibits a characteristic structure comprising a basic region and a helix-loop-helix domain. The basic region facilitates binding to specific DNA sequences, while the helix-loop-helix domain allows dimerization with other proteins.
The amino acid sequence analysis reveals conserved motifs critical for its function:
M-Twist undergoes various post-translational modifications that influence its activity and stability. Notably, it is a substrate for caspase cleavage during apoptosis, leading to its degradation and modulation of cellular responses.
M-Twist functions primarily as a transcription factor that regulates gene expression involved in development and differentiation. It binds to E-box elements in target gene promoters, influencing their transcriptional activity.
Research indicates that M-Twist can interact with co-factors such as p300/pCAF, modulating histone acetylation and thereby affecting chromatin structure and accessibility.
M-Twist has significant applications in developmental biology and cancer research:
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